molecular formula C14H24N2O3 B3023168 N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine CAS No. 626216-33-9

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine

Cat. No.: B3023168
CAS No.: 626216-33-9
M. Wt: 268.35 g/mol
InChI Key: MIOQNCSZYODKSU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine is a tertiary diamine derivative characterized by a central ethane-1,2-diamine backbone with dimethyl groups on one nitrogen and a 3,4,5-trimethoxybenzyl substituent on the other. This compound belongs to a broader class of substituted ethylenediamines, which are widely studied for their structural versatility and applications in coordination chemistry, pharmaceuticals, and materials science. For instance, compounds like N'-(3,4-dimethoxybenzylidene)ethane-1,2-diamine (synthesized via Schiff base condensation ) and N,N'-Bis(2,3,4-trimethoxybenzylidene)-ethane-1,2-diamine (a bis-ligand complexed with Hg(II) ) share structural motifs that inform predictions about its reactivity and physicochemical properties.

The molecular formula of this compound can be deduced as C₁₄H₂₃N₂O₃, with a calculated molecular weight of approximately 283.34 g/mol. The presence of three methoxy groups on the benzyl ring likely enhances its lipophilicity compared to non-methoxy analogs, a property critical for biological membrane penetration or corrosion inhibition .

Properties

IUPAC Name

N',N'-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-16(2)7-6-15-10-11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9,15H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQNCSZYODKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzyl chloride and N,N-dimethylethylenediamine.

    Reaction: The 3,4,5-trimethoxybenzyl chloride is reacted with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine has been explored in various research domains:

1. Medicinal Chemistry

  • The compound exhibits potential biological activity due to its interaction profiles with various targets, which could lead to therapeutic applications. Its structural similarities with known bioactive compounds suggest it may possess similar or enhanced pharmacological properties.

2. Proteomics Research

  • It is utilized in proteomics for studying protein interactions and functions. The compound's ability to modify proteins or interact with specific biomolecules can aid in understanding complex biological systems .

3. Synthesis of Derivatives

  • Researchers have focused on synthesizing derivatives of this compound to explore enhanced biological properties or altered solubility characteristics. The synthetic routes allow for moderate yields while maintaining purity, which is crucial for further applications.

Case Study 1: Interaction Studies

A study investigated the interaction of this compound with specific receptors involved in neurotransmission. The results indicated that the compound could act as a modulator of receptor activity, suggesting its potential use in treating neurological disorders.

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer properties of this compound. In vitro assays demonstrated that it could inhibit the growth of certain cancer cell lines, indicating its promise as a lead compound for developing new cancer therapies.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Dimethyl vs. Bulky Groups: The N,N-dimethyl configuration reduces hydrogen-bonding capacity relative to NH-containing analogs (e.g., N1-(2-aminoethyl)ethane-1,2-diamine), impacting corrosion inhibition efficacy .
  • Biological Relevance : Compounds like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives exhibit improved anthelmintic activity due to increased lipophilicity (ClogP ~3.5 vs. 0.7 for piperazine) .

Coordination Chemistry

For example, N,N'-Bis(2,3,4-trimethoxybenzylidene)-ethane-1,2-diamine forms stable complexes with Hg(II), suggesting the target compound could similarly act in catalysis or sensing .

Material Science

Ethane-1,2-diamine derivatives influence nanomaterial growth; for example, ethane-1,2-diamine enhances ZnO nanorod alignment via pH modulation . The target compound’s methoxy groups could modify surface interactions in similar applications.

Biological Activity

N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylated ethylene diamine backbone substituted with a 3,4,5-trimethoxybenzyl group. The presence of methoxy groups is significant as they can enhance the lipophilicity and bioavailability of the compound.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of methoxy groups may contribute to free radical scavenging abilities. In vitro studies have shown that such compounds can reduce oxidative stress markers in various cell lines.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound demonstrated a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. The inhibition rates were comparable to established anti-inflammatory agents .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains. For example, it was tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Neuroprotective Effects

In a recent study assessing neuroprotective effects in animal models of neurodegeneration, this compound was shown to improve cognitive function and reduce neuronal apoptosis. The underlying mechanism was attributed to its ability to modulate oxidative stress pathways and enhance neurotrophic factor signaling .

Case Study 2: Cancer Research

Another study explored the potential anticancer effects of this compound on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways while inhibiting cell proliferation. This suggests a potential role in cancer therapy as an adjunct treatment .

Comparative Analysis

The table below summarizes the biological activities reported for this compound compared to similar compounds.

Compound Antioxidant Activity Anti-inflammatory Activity Antimicrobial Activity
This compoundModerateSignificantModerate
Compound A (similar structure)HighModerateHigh
Compound B (different structure)LowSignificantLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive alkylation of ethylenediamine derivatives with 3,4,5-trimethoxybenzaldehyde, followed by dimethylation. Key steps include:

  • Reductive amination : Use of sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen to stabilize intermediates.
  • Dimethylation : Employing methyl iodide in the presence of a base (e.g., K2CO3) to quaternize the amine groups.
  • Optimization : Yields up to 88% are achieved by controlling temperature (20–25°C) and solvent polarity (e.g., dichloromethane for improved solubility) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer :

  • NMR Analysis : Key signals include δ 3.67–3.80 ppm (11H, OCH3 and NCH2), δ 6.52 ppm (2H, aromatic protons), and δ 2.3 ppm (3H, NH exchangeable with D2O) in ¹H NMR. ¹³C NMR confirms methoxy groups at δ 55.5–60.2 ppm and aromatic carbons at δ 135–152 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 353.2, with fragmentation patterns aligning with trimethoxybenzyl cleavage.

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?

  • Methodological Answer :

  • Polarity Issues : The compound’s basicity and polar groups (e.g., methoxy) complicate separation. Use reverse-phase HPLC with C18 columns and acetonitrile/water (0.1% TFA) gradients.
  • Crystallization : Slow evaporation from ethanol yields crystals suitable for X-ray diffraction, though recrystallization may require seeding due to polymorphism risks .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzyl moiety influence the compound’s bioactivity compared to analogs with different substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The trimethoxy group enhances lipophilicity (ClogP = 2.1) and π-π stacking with aromatic residues in enzyme active sites. For example, replacing 3,4,5-trimethoxy with nitro groups reduces inhibitory potency against kinases by 40–60% due to reduced electron-donating effects .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) show hydrogen bonding between methoxy oxygens and Thr183/Thr184 in MAPK pathways .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data (e.g., IC50 variability)?

  • Methodological Answer :

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability.
  • Control for Redox Activity : Include catalase (100 U/mL) to rule out false positives from compound-mediated ROS generation.
  • Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) to measure direct binding kinetics (KD) .

Q. How can X-ray crystallography be applied to study this compound’s binding mode in protein complexes?

  • Methodological Answer :

  • Co-crystallization : Soak pre-formed protein crystals (e.g., CDK2) with 5 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium acetate).
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets. SHELXL refinement reveals occupancy and B-factors for the trimethoxybenzyl group .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH (1 mM) to measure t1/2. LC-MS/MS quantifies parent compound depletion.
  • Plasma Protein Binding : Use rapid equilibrium dialysis (RED) with 4% human serum albumin.
  • In Vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h for AUC analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine
Reactant of Route 2
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N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.